molecular formula C4H5F3O B13522085 (S)-2-(2,2,2-trifluoroethyl)oxirane

(S)-2-(2,2,2-trifluoroethyl)oxirane

Cat. No.: B13522085
M. Wt: 126.08 g/mol
InChI Key: KSAGWVJHDZAMEZ-VKHMYHEASA-N
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Description

(S)-2-(2,2,2-trifluoroethyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to an oxirane ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making it valuable in pharmaceutical, agrochemical, and material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of a suitable precursor with a trifluoromethylating agent. One common method is the epoxidation of (S)-2-(2,2,2-trifluoroethyl)alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds with high stereoselectivity, yielding the desired chiral epoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic methods using transition metal catalysts, such as titanium or vanadium complexes, can be employed to enhance the efficiency of the epoxidation reaction. These methods allow for large-scale production while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,2,2-trifluoroethyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include amino alcohols, thioethers, and alkoxy alcohols.

    Oxidation: Major products are diols and other oxidized derivatives.

    Reduction: Reduced products include alcohols and other hydrogenated compounds.

Scientific Research Applications

(S)-2-(2,2,2-trifluoroethyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and protein modification studies.

    Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (S)-2-(2,2,2-trifluoroethyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the electrophilicity of the oxirane ring, facilitating nucleophilic attack. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,2,2-trifluoroethyl)oxirane: The enantiomer of (S)-2-(2,2,2-trifluoroethyl)oxirane, with similar reactivity but different stereochemical properties.

    2-(2,2,2-trifluoroethyl)oxirane: The racemic mixture of both enantiomers.

    2-(2,2,2-trifluoroethyl)oxetane: A related compound with a four-membered ring structure instead of a three-membered oxirane ring.

Uniqueness

This compound is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it valuable in stereoselective synthesis and applications requiring specific chiral configurations.

Properties

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

(2S)-2-(2,2,2-trifluoroethyl)oxirane

InChI

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1

InChI Key

KSAGWVJHDZAMEZ-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](O1)CC(F)(F)F

Canonical SMILES

C1C(O1)CC(F)(F)F

Origin of Product

United States

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